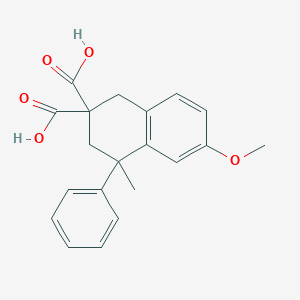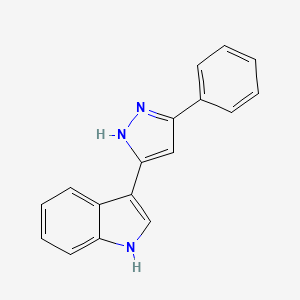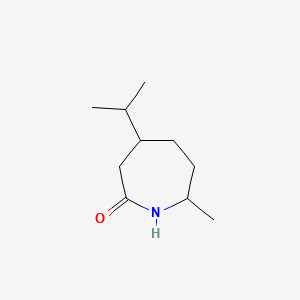![molecular formula C16H17ClS B14661806 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene CAS No. 51317-75-0](/img/structure/B14661806.png)
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is an organic compound characterized by its unique structure, which includes a chlorinated benzene ring and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene typically involves the chlorination of 4-methylbenzyl sulfide. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired position on the benzene ring. Common reagents used in this synthesis include thionyl chloride and sulfur-containing compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the chlorinated benzene ring to a more reduced form.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorinated benzene ring can participate in various biochemical pathways, influencing cellular processes .
Comparación Con Compuestos Similares
- 1-chloro-4-[(methylsulfonyl)methyl]benzene
- 1-{CHLORO[BIS(4-METHYLPHENYL)]METHYL}-4-METHYLBENZENE
Comparison: 1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene is unique due to its specific structural features, such as the presence of both a chlorinated benzene ring and a sulfanyl group.
Propiedades
Número CAS |
51317-75-0 |
|---|---|
Fórmula molecular |
C16H17ClS |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
1-[[chloro-(4-methylphenyl)methyl]sulfanylmethyl]-4-methylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-12-3-7-14(8-4-12)11-18-16(17)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
Clave InChI |
UNLBNTKYPBMURZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSC(C2=CC=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N~2~-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14661729.png)

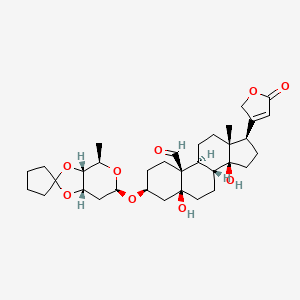
![(1Z)-2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanimidoyl chloride](/img/structure/B14661738.png)
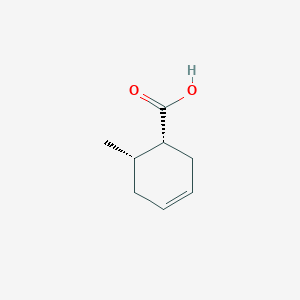
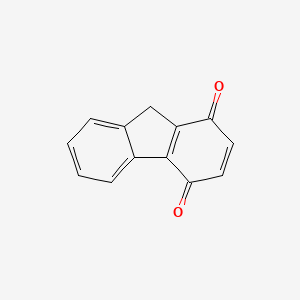
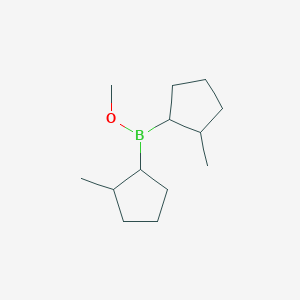
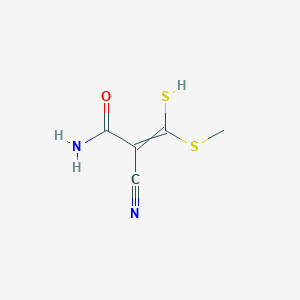
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
